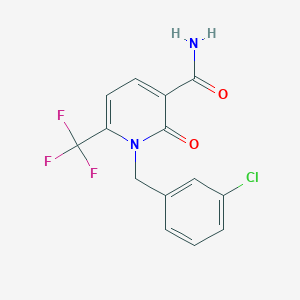
1-(3-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C14H10ClF3N2O2 and its molecular weight is 330.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide (CAS Number: 338977-69-8) is an organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a unique structure that includes a chlorobenzyl group and a trifluoromethyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially increasing its bioavailability and efficacy in biological systems. The precise mechanisms through which it exerts its effects are still under investigation but may involve modulation of signaling pathways or inhibition of specific enzyme activities .
Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxamides, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is known for its role in gastric ulcers and cancers .
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds on human tumor cell lines have shown promising results. The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can lead to varying degrees of cytotoxicity against cancer cells. This indicates potential applications in cancer therapy .
Case Studies
- Study on Antibacterial Activity : A study demonstrated that a related compound exhibited potent antibacterial activity against H. pylori, with efficacy comparable to established antibiotics like metronidazole. This suggests that this compound may also possess similar properties .
- Cytotoxicity Assessment : In a comparative study, several pyridine derivatives were tested against different human cancer cell lines. The results indicated that certain structural modifications could enhance tumor-specific cytotoxicity, highlighting the need for further exploration of this compound's potential in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClF₃N₂O₂ |
| Molecular Weight | 330.69 g/mol |
| Purity | >90% |
| CAS Number | 338977-69-8 |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Active against H. pylori |
| Cytotoxicity | Effective on human tumor cells |
科学研究应用
Pharmacological Applications
-
Anticancer Activity
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that the trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially leading to increased cytotoxicity against various cancer cell lines. For instance, research has demonstrated that similar compounds with trifluoromethyl functionalities exhibit improved potency against breast and lung cancer models .
- Antimicrobial Properties
-
Enzyme Inhibition
- The compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown that it exhibits a high selectivity ratio over MAO-A, suggesting its potential as a therapeutic agent for neurological disorders .
Synthesis and Derivatives
The synthesis of 1-(3-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Condensation Reactions : Combining 3-chlorobenzylamine with appropriate pyridine derivatives under controlled conditions.
- Fluorination Techniques : Employing trifluoromethylation strategies to introduce the trifluoromethyl group effectively.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting enhanced potency compared to non-fluorinated analogs .
Case Study 2: MAO-B Inhibition
Research conducted on the inhibitory effects of this compound on MAO-B revealed an IC50 value of 0.586 nM, demonstrating its high potency and selectivity compared to other known inhibitors. This finding supports its potential development as a therapeutic agent for Parkinson's disease .
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-9-3-1-2-8(6-9)7-20-11(14(16,17)18)5-4-10(12(19)21)13(20)22/h1-6H,7H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNVCEBUWGYADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













